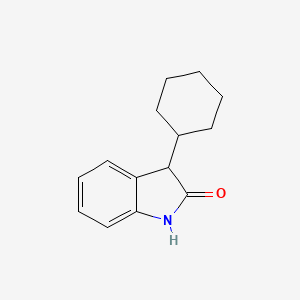

3-Cyclohexyl-1,3-dihydro-2H-indol-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92250-13-0 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-cyclohexyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C14H17NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-10,13H,1-3,6-7H2,(H,15,16) |

InChI Key |

JYQVWBZVKLTRLJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2C3=CC=CC=C3NC2=O |

Canonical SMILES |

C1CCC(CC1)C2C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexyl 1,3 Dihydro 2h Indol 2 One and Its Structural Analogues

Traditional Approaches to 1,3-Dihydro-2H-indol-2-one Core Synthesis

The construction of the fundamental 1,3-dihydro-2H-indol-2-one (oxindole) core is the primary step towards the synthesis of 3-cyclohexyl-1,3-dihydro-2H-indol-2-one. Traditional methods have heavily relied on cyclization reactions and the functionalization of a pre-existing oxindole (B195798) framework. nih.gov

Cyclization Reactions for Oxindole Scaffold Construction

Cyclization reactions represent a foundational approach to building the oxindole scaffold from acyclic precursors. A prominent historical method involves the reduction of isatin. nih.gov More contemporary cyclization strategies often involve the intramolecular cyclization of substituted anilines. For instance, the base-mediated intramolecular phenoxide cyclization of N-(3-hydroxy)monoanilides of maleate (B1232345) esters has been developed to synthesize 6-hydroxy-3-alkylideneoxindoles. capes.gov.br This reaction proceeds with high para-selectivity.

Another classical approach is the Gassman indole (B1671886) synthesis, which, under modified conditions, can yield oxindoles. Furthermore, the cyclization of α-haloacetanilides, often catalyzed by Lewis acids, provides a direct route to the oxindole core. wikipedia.org However, this method can sometimes suffer from low yields due to the strongly acidic conditions employed. wikipedia.org

A variety of substrates can undergo these cyclization reactions to afford the corresponding oxindoles in high yields, as illustrated in the table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-(3-hydroxyphenyl)maleamic acid derivative | Base (e.g., K2CO3), THF, rt | 6-hydroxy-3-alkylideneoxindole | High |

| α-chloroacetanilide | Lewis Acid (e.g., AlCl3) | Oxindole | Low (<10%) |

| Substituted anilide | KHMDS, THF, -78 °C to rt | 3,3-disubstituted oxindole | Good to Excellent |

Modifications of Existing Oxindole Frameworks

Once the oxindole core is established, functionalization at the C3 position is necessary to introduce the cyclohexyl group. A common strategy involves the alkylation of an oxindole enolate. The oxindole is first deprotonated with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding enolate, which then reacts with an electrophile like allyl bromide. mdpi.comsciforum.net This method is particularly useful for preparing 3,3-diallyl oxindoles, which can be further modified. mdpi.comsciforum.net

The generation of a dianion from oxindole using two equivalents of a strong base like n-BuLi in the presence of TMEDA allows for regioselective C3-alkylation with various electrophiles. capes.gov.br Another approach involves the reductive desulfurization of a 3-methylthiooxindole, prepared from the corresponding ethyl 4-aminobenzoate, using Raney Ni to yield the unsubstituted oxindole. wikipedia.org This unsubstituted oxindole can then be subjected to alkylation.

The table below summarizes some examples of modifying existing oxindole frameworks.

| Oxindole Derivative | Reagents and Conditions | Product | Yield (%) |

| N-methyl 2-oxindole | NaH, Allyl bromide, THF, rt | N-methyl-3,3-diallyl-1,3-dihydro-2H-indol-2-one | Good |

| Ethyl 4-aminobenzoate | 1. t-BuOCl, 2. Ethyl(methylthio)acetate, Et3N, 3. HCl | Ethyl 3-methylthio-2-oxoindoline-5-carboxylate | 75 |

| Ethyl 3-methylthio-2-oxoindoline-5-carboxylate | Raney Ni | Ethyl 2-oxoindoline-5-carboxylate | 85 |

Advanced Synthetic Strategies for N-Substituted 1,3-Dihydro-2H-indol-2-one Derivatives

More recent synthetic efforts have focused on developing more efficient and versatile methods, such as multicomponent reactions and catalytic routes, to access a wide array of substituted oxindoles.

Multicomponent Reactions in 1,3-Dihydro-2H-indol-2-one Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules like oxindole derivatives in a single step from three or more starting materials. nih.govrsc.orgresearchgate.net A notable example is the Lewis acid-catalyzed three-component reaction of an isatin, and two 1,3-dicarbonyl compounds to produce spirooxindole pyranochromenedione derivatives. nih.gov Tin(IV) chloride has been identified as an effective catalyst for this transformation. nih.gov

Another MCR involves the reaction of isatins, malononitrile, allenoates, and amines to synthesize spiro-dihydropyridine oxindoles. nih.gov This reaction proceeds without the need for a metal or organocatalyst, being mediated by triethylamine. nih.gov The synthesis of spiro[pyrrolidine-2,3′-oxindoles] can be achieved through a [3+2] cycloaddition (Huisgen reaction) of substituted isatins, α-amino acids, and (E)-2-aryl-1-nitroethenes under microwave irradiation. capes.gov.br

The table below showcases examples of multicomponent reactions for the synthesis of oxindole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Catalyst/Conditions | Product | Yield (%) |

| Isatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | SnCl4, 60 °C | Spirooxindole pyranochromenedione | 76 |

| Isatin | Malononitrile | Allenoate, Aniline | Et3N, EtOH, rt | Spiro-dihydropyridine oxindole | Good to Excellent |

| Isatin | α-Amino acid | (E)-2-aryl-1-nitroethene | Microwave, 60 °C | Spiro[pyrrolidine-2,3′-oxindole] | High |

Catalytic Routes for Indole and Oxindole Derivatives (e.g., Palladium, Copper-catalyzed)

Catalytic methods, particularly those employing transition metals like palladium and copper, have revolutionized the synthesis of oxindoles by enabling direct C-H functionalization and cross-coupling reactions.

Palladium-catalyzed reactions are widely used for the synthesis of oxindoles. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, can be applied intramolecularly to synthesize 3,3-disubstituted oxindoles. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orglibretexts.orgliverpool.ac.uk Similarly, Suzuki-Miyaura cross-coupling reactions, which couple organoboron compounds with halides or triflates, provide a versatile method for introducing aryl or vinyl groups that could be further modified. researchgate.netnih.govnih.govtcichemicals.com For instance, the Suzuki coupling of 3-bromoindoles with hindered boronic acids, catalyzed by Pd(OAc)2/PCy3, yields 2-arylindoles which could potentially be converted to oxindoles. beilstein-journals.org

Copper-catalyzed reactions also offer an efficient route to oxindoles. A notable example is the copper(I)-catalyzed intramolecular C-H amination of 2-chlorophenylacetamides to form oxindoles. Furthermore, a copper(II) acetate-catalyzed formal C-H, Ar-H coupling of anilides has been developed for the synthesis of 3,3-disubstituted oxindoles, using atmospheric oxygen as the reoxidant. rsc.org

Rhodium catalysis has also been employed, for instance, in the [4+1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles to furnish 3-spirooxindole 3H-indoles. nih.gov

The following table provides examples of catalytic routes to oxindole derivatives.

| Starting Material | Coupling Partner | Catalyst System | Product |

| Alkene-tethered carbamoyl (B1232498) chloride | 1,1-diborylmethane | Palladium/Copper cooperative catalysis | Borylated 3,3-disubstituted oxindole |

| 3-Bromoindole | Hindered boronic acid | Pd(OAc)2/PCy3 | 2-Arylindole |

| Anilide | - | Cu(OAc)2·H2O, O2 | 3,3-Disubstituted oxindole |

| N-aryl amidine | Diazo oxindole | Rh(III) catalyst | 3-Spirooxindole 3H-indole |

Chemo- and Regioselectivity in the Synthesis of this compound Analogues

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of this compound analogues. The oxindole nucleus possesses multiple reactive sites, including the N1-position, the C3-position, and the aromatic ring.

The alkylation of oxindoles can be directed to either the nitrogen or the C3-carbon by carefully selecting the reaction conditions. For instance, in the alkylation of 2-oxindoles with secondary alcohols, a protic solvent and a Brønsted acid catalyst favor C-alkylation, while an aprotic solvent and a Lewis acid catalyst lead to N-alkylation. nih.gov Protecting the nitrogen atom of the oxindole is a common strategy to ensure exclusive C3-alkylation. nih.gov

In multicomponent reactions, regioselectivity can often be controlled by the nature of the reactants and catalysts. For example, in the 1,3-dipolar cycloaddition for the synthesis of spiro[pyrrolidine-2,3′-oxindoles], the regioselectivity of the cycloaddition can be influenced by the solvent and temperature. nih.gov

For the direct introduction of a cyclohexyl group, a potential route involves the reaction of a 3-halooxindole, such as 3-bromooxindole, with a cyclohexyl nucleophile, for example, a cyclohexyl Grignard reagent or a cyclohexylboronic acid in a Suzuki-type coupling. The regioselectivity in such reactions would be dictated by the position of the halogen on the oxindole core. The synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, which involves the reaction of N-cyclohexyl isothiocyanate, demonstrates a method for incorporating a cyclohexyl group onto a related heterocyclic scaffold, highlighting the feasibility of such substitutions.

The table below illustrates the control of chemo- and regioselectivity in oxindole synthesis.

| Substrate | Reagent | Conditions | Major Product | Selectivity |

| 2-Oxindole | Secondary Alcohol | Protic solvent, Brønsted acid | C-Alkylated Oxindole | Chemoselective |

| 2-Oxindole | Secondary Alcohol | Aprotic solvent, Lewis acid | N-Alkylated Oxindole | Chemoselective |

| N-protected Oxindole | Secondary Alcohol | - | C5-Alkylated Oxindole | Regioselective |

| Isatin, α-amino acid, nitroolefin | - | Microwave, varied solvent/temp | Spiro[pyrrolidine-2,3′-oxindole] regioisomers | Regioselective control |

Chemical Reactivity and Derivatization of the 3 Cyclohexyl 1,3 Dihydro 2h Indol 2 One Scaffold

Functional Group Transformations on the 3-Cyclohexyl Moiety

The cyclohexyl group at the 3-position is a saturated carbocyclic system, which is generally less reactive than the aromatic portions of the molecule. However, it can undergo functionalization through various synthetic methods, primarily involving free-radical reactions or powerful oxidizing agents. These transformations can introduce polar functional groups, potentially influencing the compound's solubility, metabolic stability, and interactions with biological targets.

While specific literature on the functionalization of the cyclohexyl moiety in 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one is not abundant, general principles of alkane chemistry can be applied.

Potential Reactions on the Cyclohexyl Ring:

| Reaction Type | Reagents & Conditions | Potential Product(s) | Purpose of Transformation |

| Oxidation/Hydroxylation | Strong oxidants (e.g., KMnO4, CrO3) or enzymatic/biomimetic systems (e.g., Cytochrome P450 mimics) | Hydroxylated cyclohexyl derivatives (e.g., 3-(hydroxycyclohexyl)-1,3-dihydro-2H-indol-2-one) | Introduce polar groups to modulate solubility and provide handles for further derivatization. |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS) with light (hν) or a radical initiator (e.g., AIBN) | Brominated cyclohexyl derivatives (e.g., 3-(bromocyclohexyl)-1,3-dihydro-2H-indol-2-one) | Create an intermediate for subsequent nucleophilic substitution or elimination reactions. |

These transformations, while synthetically challenging to control in terms of regioselectivity (axial vs. equatorial, and position on the ring), represent a viable pathway for creating analogs with modified physicochemical properties.

Reactions at the Indol-2-one (B1256649) Nitrogen Atom (N-1 Position)

The nitrogen atom (N-1) of the oxindole (B195798) ring is a secondary amide (a lactam) and possesses a nucleophilic character, particularly after deprotonation with a suitable base. This position is a common site for derivatization, with N-alkylation and N-acylation being the most prevalent transformations. These modifications are crucial for exploring the steric and electronic requirements of biological targets.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a fundamental strategy in modifying the oxindole scaffold. This is typically achieved via nucleophilic substitution, where the deprotonated oxindole anion attacks an alkyl halide or a similar electrophile. The choice of base and solvent is critical for achieving high yields and selectivity.

N-Acylation: Acylation of the N-1 position introduces an acyl group, converting the lactam into an N-acyl lactam. This modification can significantly alter the electronic properties of the ring system and provide new points for interaction with biological macromolecules. Due to the potential for C-3 acylation, chemoselective methods are often required. Recent methods have utilized stable acyl sources like thioesters to achieve high selectivity for N-acylation. nih.gov

Table of Reactions at the N-1 Position:

| Reaction Type | Reagents & Conditions | Product Type | Representative Example (Analogous Systems) | Reference |

| N-Alkylation | Alkyl halide (e.g., MeI, BnBr), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl-3-cyclohexyloxindole | Treatment of 3-halogenated-2-CF3-indoles with NaH followed by MeI or BnBr. | mdpi.com |

| N-Alkylation (Phase-Transfer) | Alkyl halide, 50% aq. NaOH, Phase-Transfer Catalyst (e.g., TEBAC) | N-Alkyl-3-cyclohexyloxindole | Alkylation of 3-indolylcyclopropylacetic acid derivatives. | researchgate.net |

| N-Acylation | Acyl chloride or Thioester (e.g., S-methyl butanethioate), Base (e.g., Cs2CO3), Solvent (e.g., Xylene), Heat | N-Acyl-3-cyclohexyloxindole | N-acylation of various indoles using thioesters as the acyl source. | nih.gov |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., NaH), Solvent (e.g., DMF) | N-Sulfonyl-3-cyclohexyloxindole | N-tosylation of 3-halogenated-2-CF3-indoles. | mdpi.com |

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring System

The benzene (B151609) ring of the oxindole core is susceptible to electrophilic aromatic substitution (SEAr). The existing substituents—the amide and the alkyl group—direct incoming electrophiles primarily to the 5- and 7-positions of the ring. The lactam moiety is generally considered an ortho-, para-director and an activating group, although this can be modulated by N-1 substitution.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). For instance, halogenation of 2-trifluoromethylindole proceeds readily at the 3-position, and further halogenation can occur on the aromatic ring. mdpi.com

Nitration: Treatment with nitric acid in the presence of sulfuric acid introduces a nitro group (NO2), which can serve as a precursor for an amino group via reduction.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO3H), which significantly increases the polarity of the molecule. chemithon.com

Nucleophilic aromatic substitution (SNAr) on the oxindole ring is less common and typically requires the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group on the aromatic ring.

Table of Potential Aromatic Ring Substitutions:

| Reaction Type | Reagents & Conditions | Position(s) of Substitution | Product Type |

| Bromination | Br2 in Acetic Acid or NBS | 5- and/or 7-position | Bromo-3-cyclohexyloxindole |

| Nitration | HNO3, H2SO4 | 5-position | 5-Nitro-3-cyclohexyloxindole |

| Sulfonation | Fuming H2SO4 (SO3) | 5-position | 3-Cyclohexyloxindole-5-sulfonic acid |

Derivatization Strategies for Enhancing Pharmacological Potential

Derivatization of the 3-cyclohexyloxindole scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Modifications at the N-1 position and on the aromatic ring have been shown to be particularly fruitful in developing compounds with a range of biological activities.

Anti-inflammatory Activity: Many oxindole derivatives are designed as inhibitors of enzymes like cyclooxygenase (COX). A study on new 1,3-dihydro-2H-indolin-2-one derivatives involved N-acylation and modifications on the aromatic ring to enhance COX-2 inhibitory activities. mdpi.com For example, introducing specific substituents at the 5-position of the aromatic ring is a known strategy for improving the anti-inflammatory profile.

Anticancer Activity: The spiro-oxindole scaffold, which can be seen as a more complex version of a 3,3-disubstituted oxindole, has been extensively investigated for anticancer properties. A one-pot multicomponent reaction to generate di-spirooxindoles engrafted with oxindole and cyclohexanone (B45756) moieties has yielded compounds with significant activity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer. nih.gov These syntheses often start with substituted isatins (the oxidized precursor to oxindoles), highlighting the importance of aromatic ring substitution (e.g., with F, Cl, NO2) in modulating biological effects. nih.gov

Antimicrobial and Antioxidant Activity: The indole (B1671886) nucleus is a common feature in compounds with antimicrobial and antioxidant properties. Novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated, showing that modifications at the N-1 position and further derivatization can lead to compounds with selective antibacterial activity and potent antioxidant effects. nih.gov

The general approach involves creating a library of compounds by systematically altering substituents at the key reactive sites and evaluating their biological effects.

Table of Derivatization Strategies and Pharmacological Outcomes:

| Derivatization Site | Modification Example | Target/Activity | Reference |

| N-1 Position | Introduction of N-methylsulfonyl group and side chains | Anti-inflammatory (COX/LOX inhibition), Antimicrobial, Antioxidant | nih.gov |

| Aromatic Ring (Position 5) | Substitution with F, Cl, NO2, OMe | Anticancer (MDM2 inhibition) | nih.gov |

| N-1 and Aromatic Ring | N-acylation and various aromatic substitutions | Anti-inflammatory (COX-2 inhibition) | mdpi.com |

| C-3 Position (as part of spirocycle) | [3+2] cycloaddition with chalcones | Anticancer | nih.gov |

Biological Activity and in Vitro Pharmacological Profiles of 3 Cyclohexyl 1,3 Dihydro 2h Indol 2 One and Its Analogues

Antimicrobial Efficacy of 1,3-Dihydro-2H-indol-2-one Derivatives

Derivatives of the 1,3-dihydro-2H-indol-2-one nucleus have been reported to exhibit a wide variety of biodynamic activities, including significant antimicrobial properties. nih.gov

Newly synthesized derivatives of 1,3-dihydro-2H-indol-2-one have been tested for their in vitro antibacterial activity against a panel of selected human pathogens. The screening has included Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi, as well as Gram-positive bacteria like Staphylococcus aureus, Staphylococcus pyogenes, and Bacillus subtilis. nih.gov The results from these studies indicate that the compounds possess a range of antibacterial efficacy.

Table 1: In Vitro Antibacterial Activity of 1,3-Dihydro-2H-indol-2-one Derivatives (MIC, µg/mL)

| Compound Code | E. coli | P. aeruginosa | K. pneumoniae | S. typhi | S. aureus | S. pyogenes | B. subtilis |

|---|---|---|---|---|---|---|---|

| 4a | >500 | >500 | >500 | >500 | 250 | 500 | 250 |

| 4b | >500 | >500 | 500 | >500 | 250 | 250 | 500 |

| 4c | 500 | >500 | >500 | 500 | 250 | 500 | 250 |

| 4d | >500 | >500 | >500 | >500 | 250 | 250 | 500 |

| 4e | 500 | >500 | 500 | >500 | 250 | 500 | 250 |

| 4f | >500 | >500 | >500 | >500 | 250 | 250 | 250 |

| 4g | >500 | >500 | 500 | 500 | 250 | 500 | 500 |

| 4h | >500 | >500 | >500 | >500 | 250 | 250 | 250 |

| 4i | 500 | >500 | 500 | >500 | 250 | 500 | 250 |

| 4j | >500 | >500 | >500 | >500 | 250 | 250 | 500 |

| 4k | >500 | >500 | 500 | 500 | 250 | 500 | 250 |

| 4l | >500 | >500 | >500 | >500 | 250 | 250 | 250 |

Data sourced from a study on 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives.

The antifungal potential of 1,3-dihydro-2H-indol-2-one derivatives has been evaluated against several fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov These investigations have confirmed that certain analogues possess fungicidal activity, contributing to the broad antimicrobial profile of this class of compounds. nih.gov

Table 2: In Vitro Antifungal Activity of 1,3-Dihydro-2H-indol-2-one Derivatives (MIC, µg/mL)

| Compound Code | C. albicans | A. niger | A. clavatus |

|---|---|---|---|

| 4a | 200 | 200 | 250 |

| 4b | 250 | 250 | 200 |

| 4c | 200 | 200 | 250 |

| 4d | 250 | 250 | 200 |

| 4e | 200 | 200 | 250 |

| 4f | 250 | 250 | 200 |

| 4g | 200 | 200 | 250 |

| 4h | 250 | 250 | 200 |

| 4i | 200 | 200 | 250 |

| 4j | 250 | 250 | 200 |

| 4k | 200 | 200 | 250 |

| 4l | 250 | 250 | 200 |

Data sourced from a study on 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new therapeutic agents. Indole-based compounds, including derivatives of 1,3-dihydro-2H-indol-2-one, have been explored for their antitubercular properties. nih.gov In vitro testing of newly synthesized compounds against Mycobacterium tuberculosis H37Rv has been conducted to determine their potential as antitubercular agents. nih.gov

Antineoplastic Potency and In Vitro Anticancer Studies

The oxindole (B195798) core is a key pharmacophore in the design of kinase inhibitors, and its derivatives have shown significant potential as antineoplastic agents. Various analogues have been synthesized and evaluated for their in vitro anticancer activity against a diverse panel of human cancer cell lines.

Research has demonstrated that these compounds can exert cytotoxic effects through mechanisms such as the inhibition of receptor tyrosine kinases, including c-KIT and VEGFR-2. A series of arylthiazole linked 2H-indol-2-one derivatives were specifically designed as potential VEGFR-2 kinase inhibitors. mdpi.com Similarly, molecular hybrids of indolin-2-one with 1,3,4-thiadiazole have been explored as inhibitors of the c-KIT kinase protein.

In vitro screening against the NCI-60 human cancer cell line panel has shown that many indolin-2-one derivatives possess broad-spectrum activity. For instance, specific compounds have demonstrated potent activity against breast cancer and colon cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected 1,3-Dihydro-2H-indol-2-one Analogues

| Cell Line | Compound | IC₅₀ (µM) | Target/Mechanism |

|---|---|---|---|

| Breast Cancer Panel | Compound IVc | 1.47 | c-KIT Kinase Inhibition |

| Colon Cancer Panel | Compound VIc | 1.40 | c-KIT Kinase Inhibition |

| HCT116 (Colon) | Compound 2e | 6.43 | EGFR Inhibition |

| A549 (Lung) | Compound 2e | 9.62 | EGFR Inhibition |

| A375 (Melanoma) | Compound 2e | 8.07 | EGFR Inhibition |

Further studies on spiroindolone derivatives have shown noteworthy cytotoxic effects against chronic myeloid leukemia cells (K562), with an observed IC50 value of 25.27 µg/mL. This activity was linked to the induction of G2/M cell cycle arrest, which prevents cancer cells from entering mitosis.

Anti-inflammatory and Analgesic Effects

Derivatives of 1,3-dihydro-2H-indol-2-one have been investigated as a promising class of anti-inflammatory and analgesic agents. nih.govnih.gov The anti-inflammatory drug indomethacin, which features an indole (B1671886) moiety, highlights the potential of this scaffold in developing new treatments for inflammation. mdpi.comnih.gov Research has focused on designing oxindole derivatives that can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov

Several series of oxindole esters and imines have been synthesized and evaluated for their ability to reduce inflammation in models like carrageenan-induced rat paw edema. nih.govnih.gov Some compounds demonstrated potent anti-inflammatory effects, with edema inhibition reaching up to 100.00%. nih.govnih.gov The analgesic activity was assessed using methods such as the acetic acid-induced writhing test, where certain derivatives also showed 100.00% protection. nih.govnih.gov

The mechanism of action for some of these compounds involves the dual inhibition of COX-2 and 5-LOX. nih.govnih.gov For example, one derivative, compound 4h, exhibited potent dual inhibitory activity with IC₅₀ values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. nih.govnih.gov This dual-target approach is considered a superior strategy for developing anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Selected Oxindole Derivatives

| Compound | Assay | Result | Mechanism |

|---|---|---|---|

| 4h, 6d, 6f, 6j, 7m | Carrageenan-induced edema | Up to 100.00% inhibition | COX/5-LOX Inhibition |

| 4l, 7j | Acetic acid-induced writhing | 100.00% protection | Analgesic effect |

| 4h | COX-2 Inhibition | IC₅₀ = 0.0533 µM | Selective COX-2 Inhibition |

| 4h | 5-LOX Inhibition | IC₅₀ = 0.4195 µM | 5-LOX Inhibition |

| IIIe, IIIf, IIIg | Carrageenan-induced edema | Good anti-inflammatory activity | COX-2 Inhibition |

Molecular Mechanisms of Action for 3 Cyclohexyl 1,3 Dihydro 2h Indol 2 One Analogues

Enzyme Inhibition Studies (e.g., Kinases, Cyclooxygenase-2)

Analogues of 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one have demonstrated significant inhibitory activity against several key enzyme families, most notably kinases and cyclooxygenases.

Kinase Inhibition: The oxindole (B195798) scaffold is a critical structure for inhibitors of receptor tyrosine kinases (RTKs). cancertreatmentjournal.com Modifications to this structure have led to the development of potent inhibitors for various kinases involved in cell signaling and proliferation. For instance, oxindole-based compounds have been designed to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). mdpi.com One such derivative, compound 5a, showed remarkable activity against FLT3 ITD-mutated AML cells. mdpi.com The pyrrole (B145914) indolin-2-one scaffold, a related structure, is known to bind to the hydrophobic pocket of the ATP-binding site of kinases, and modifications can enhance selectivity. cancertreatmentjournal.com Sunitinib, a derivative of the pyrrole indolin-2-one scaffold, is a potent RTK inhibitor. cancertreatmentjournal.com

Furthermore, macrocyclic oxindole analogues have been developed as dual inhibitors of JAK2 and FLT3. nih.gov The macrocycle design helps to lock the inhibitor into a desired conformation, optimizing interactions with the binding sites of both kinases and improving selectivity. nih.gov Other derivatives have been synthesized as potential inhibitors of c-Src, a non-receptor protein kinase involved in cancer cell proliferation and migration. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase-2 is an enzyme that becomes highly expressed during inflammation and is a key target for anti-inflammatory drugs. nih.govnih.gov Several 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. nih.gov These compounds often feature an α,β-unsaturated ketone moiety. nih.gov Studies have shown that specific derivatives exhibit potent and selective inhibition of COX-2 over its isoform, COX-1. nih.govnih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. nih.gov A three-step kinetic mechanism has been proposed for the selective inhibition of COX-2 by a class of diarylheterocyclic inhibitors, which includes some oxindole-related structures. nih.gov

Table 1: Enzyme Inhibition by Oxindole Analogues

| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| (E)-3-(4-(dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one (Compound 4e) | COX-2 | 2.35 ± 0.04 µM | nih.gov |

| (E)-1-benzyl-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (Compound 9h) | COX-2 | 2.422 ± 0.10 µM | nih.gov |

| (E)-1-benzyl-3-(4-(dimethylamino)benzylidene)-1,3-dihydro-2H-indol-2-one (Compound 9i) | COX-2 | 3.34 ± 0.05 µM | nih.gov |

| Substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide (Compound 10e) | sEH | 0.124 ± 0.011 µM | researchgate.net |

| Substituted 9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3(9H)-ylidene)methyl)piperidine-1-carboxamide (Compound 10g) | sEH | 0.110 ± 0.01 µM | researchgate.net |

Receptor Binding and Ligand-Target Interactions

The interaction of oxindole analogues with specific receptors is another key aspect of their mechanism of action. These interactions are often characterized by high-affinity binding to orthosteric or allosteric sites, leading to agonistic or antagonistic activity.

For example, a series of N-aryl-2-pyridone-3-carboxamide derivatives, which can be considered structural analogues, were tested as agonists for the human cannabinoid receptor type II (CB2R). mdpi.com The most active compound in this series stabilized in the orthosteric binding site, with its pyridone core acting as a central scaffold. mdpi.com This interaction induced an agonist response, suggesting a potential therapeutic application in pain and inflammation. mdpi.com

Binding assays using radioligands are a common method to determine the affinity of these compounds for their target receptors. nih.gov For instance, the binding affinities of fenoterol (B1672521) derivatives to the β2-adrenergic receptor (β2-AR) were determined by displacing radiolabeled ligands. nih.gov Such studies provide crucial data, like Ki values, which quantify the binding affinity. nih.gov Molecular docking studies further elucidate these interactions, predicting how the ligand fits into the binding pocket and which residues are critical for binding. nih.govmdpi.com In the case of COX-2 inhibitors, docking studies have shown how the oxindole derivatives orient within the enzyme's active site. nih.gov

Table 2: Receptor Binding Affinity of Related Analogues

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (R,R')-2 (fenoterol derivative) | β2-AR | 474 nM | nih.gov |

| (R,R')-64 (fenoterol derivative) | β2-AR | 420 nM | nih.gov |

Cellular Pathway Modulation by Oxindole Derivatives

By inhibiting enzymes and binding to receptors, oxindole derivatives can significantly modulate intracellular signaling pathways that govern cell fate.

One of the key pathways affected is the Protein Kinase B (Akt)/mechanistic Target of Rapamycin (mTOR) pathway. nih.gov An oxindole derivative, SH-859, was shown to inhibit this pathway in human renal cancer cells. nih.gov This inhibition led to the downregulation of glycolytic enzymes and other signaling proteins, ultimately affecting cancer cell growth and survival. nih.gov

Furthermore, these compounds can trigger programmed cell death through apoptosis and autophagy. nih.govmdpi.com Treatment of renal cancer cells with an oxindole derivative resulted in G0/G1 cell cycle arrest and the induction of apoptosis. nih.gov Similarly, a combination of an oxindole derivative with another compound was found to alter cell death pathways in acute myeloid leukemia cells. mdpi.comresearchgate.net The ability to induce cell death through non-apoptotic mechanisms, such as methuosis (a type of cell death characterized by vacuole accumulation), has also been reported for certain indolyl-propenone derivatives. nih.gov

The mitogen-activated protein kinase (MAPK) pathway is another target. Some 1,3-disubstituted ureas, which share pharmacophoric features with oxindoles, have been investigated as potential triple inhibitors of soluble epoxide hydrolase (sEH), p38 MAPK, and c-Raf, indicating a complex modulation of interconnected inflammatory and proliferation pathways. mdpi.com

Unraveling Molecular Pathways in Biological Systems

The effects of oxindole analogues extend beyond single pathways to influence broader biological systems and molecular processes.

A notable impact is on cellular metabolism. By inhibiting the Akt/mTOR pathway, oxindole derivatives can alter glycolysis and mitochondrial function, leading to changes in adenosine (B11128) triphosphate (ATP) levels and cellular metabolites. nih.gov This disruption of the high energy demand of cancer cells is a promising therapeutic strategy. nih.gov

Another significant molecular mechanism is the disruption of the microtubule network. nih.gov Certain substitutions on the indolyl ring of indolyl-pyridinyl-propenones were found to switch their cytotoxic activity from inducing methuosis to causing microtubule disruption. nih.gov This switch was associated with a dramatic increase in potency, highlighting a different avenue for their anticancer effects. nih.gov

The anti-inflammatory effects of these compounds are primarily linked to the inhibition of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins—mediators of inflammation. nih.govnih.gov However, some derivatives may also affect the 5-lipoxygenase (5-LOX) pathway, offering a multi-target approach to controlling inflammation. nih.gov By understanding these complex molecular interactions, from enzyme and receptor binding to the modulation of entire cellular pathways and systems, researchers can better design and optimize oxindole-based compounds for various therapeutic purposes.

Computational Chemistry and in Silico Investigations of 3 Cyclohexyl 1,3 Dihydro 2h Indol 2 One

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govdntb.gov.ua This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. nih.govwalisongo.ac.id The process involves preparing the ligand and receptor structures, sampling various conformations of the ligand within the protein's active site, and then ranking these poses using a scoring function to estimate the binding energy. nih.govyoutube.com

For 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one, docking simulations are employed to identify potential protein targets and elucidate its binding mode. The oxindole (B195798) scaffold is a common feature in inhibitors of various enzymes and receptors. nih.gov Studies on similar indole-based fragments have shown they can target challenging protein-protein interaction sites, such as the one on RAD51, a key protein in DNA repair. nih.gov In such simulations, the 3-cyclohexyl group, with its steric bulk and lipophilicity, plays a significant role in defining the binding specificity and affinity. vulcanchem.com

Docking analyses provide a detailed picture of the non-covalent interactions stabilizing the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions (such as pi-alkyl and alkyl-alkyl), and van der Waals forces. cambridgemedchemconsulting.comnih.gov The binding affinity is typically reported as a negative score in kcal/mol, where a lower value indicates a stronger and more stable interaction. nih.govbiointerfaceresearch.com

Table 1: Example Molecular Docking Results for this compound against a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy | -8.5 kcal/mol | Leu83, Val91 | Hydrophobic (Alkyl) |

| Trp120 | Hydrophobic (Pi-Alkyl) | ||

| Gln154 | Hydrogen Bond |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a 6-311G(d,p) basis set, can provide a detailed understanding of its intrinsic chemical nature. mdpi.comresearchgate.net

A primary application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT allows for the calculation of global reactivity descriptors such as chemical potential (µ), hardness (η), and the global electrophilicity index (ω), which help in predicting the molecule's behavior in chemical reactions. mdpi.com

Another valuable output is the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites), thereby predicting how the molecule will interact with other chemical species. mdpi.comresearchgate.net

Table 2: Calculated Electronic Properties of this compound via DFT This table presents theoretical data for illustrative purposes.

| Property | Value | Unit | Description |

|---|---|---|---|

| EHOMO | -6.21 | eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.96 | eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.25 | eV | Indicator of chemical reactivity and stability researchgate.net |

| Chemical Hardness (η) | 2.125 | eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.58 | eV | Propensity to accept electrons mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. utupub.fifrontiersin.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights that are inaccessible through static models like docking. utupub.fi For this compound, MD simulations are invaluable for assessing the conformational stability of the molecule itself and the dynamic stability of its complex with a protein target. utupub.finih.gov

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds between the ligand and receptor throughout the simulation, confirming their importance for binding stability. nih.gov

Table 3: Key Analysis Parameters from a Molecular Dynamics Simulation This table outlines typical parameters analyzed in an MD study.

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| RMSD (Ligand) | Root Mean Square Deviation of the ligand relative to the initial docked pose. nih.gov | Low, stable fluctuation around an average value (< 3 Å). |

| RMSD (Protein) | Root Mean Square Deviation of the protein backbone. nih.gov | Low, stable fluctuation indicating no major conformational changes. |

| RMSF (Residue) | Root Mean Square Fluctuation of individual amino acid residues. nih.gov | Higher values for loop regions, lower for stable secondary structures. |

| H-Bond Analysis | Occupancy of specific hydrogen bonds over the simulation time. nih.gov | High occupancy (>75%) for critical hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.govsemanticscholar.org These models are powerful predictive tools in drug discovery, allowing for the estimation of the activity of new, unsynthesized molecules. mdpi.com

To develop a QSAR model for a series of 3-substituted oxindole analogs, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound, a set of numerical parameters, or molecular descriptors, is calculated. nih.gov These descriptors quantify various aspects of the molecule, including its topological, physicochemical, and electronic properties. nih.govjchemlett.com

Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that predicts biological activity based on a combination of the most relevant descriptors. jchemlett.com The robustness and predictive power of the QSAR model are rigorously assessed through internal and external validation methods, using statistical metrics such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for an external test set (R²_test). nih.govjchemlett.com

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. mdpi.com |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms, related to membrane permeability. nih.gov | |

| Electronic | EHOMO / ELUMO | Energies of frontier molecular orbitals from DFT calculations. nih.gov |

| Topological | Wiener Index | A graph-based descriptor of molecular branching. |

| Constitutional | Molecular Weight (MW) | The mass of the molecule. mdpi.com |

Table 5: Statistical Validation Parameters for a Representative QSAR Model This table presents typical statistical metrics used to validate a QSAR model.

| Parameter | Value | Description |

|---|---|---|

| R² | > 0.6 | Coefficient of determination for the training set. jchemlett.com |

| Q² (LOO) | > 0.5 | Cross-validation coefficient, indicates internal predictability. nih.gov |

| R²_test | > 0.5 | Predictive R-squared for the external test set, indicates external predictability. jchemlett.com |

| F-statistic | High value | Indicates the statistical significance of the regression model. nih.gov |

Medicinal Chemistry Applications and Future Directions for 3 Cyclohexyl 1,3 Dihydro 2h Indol 2 One

Rational Drug Design Strategies Incorporating the Oxindole (B195798) Scaffold

Rational drug design systematically develops new medications based on an understanding of biological targets and molecular mechanisms. longdom.orgresearchgate.net The oxindole core is an exemplary scaffold for such strategies due to its well-defined structure and versatile chemical reactivity. nih.govresearchgate.net Drug design strategies involving this scaffold often leverage computational and structural biology techniques to create molecules with high affinity and selectivity for specific biological targets. longdom.orgnih.gov

Key strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD enables the design of molecules that fit precisely into the target's binding site. longdom.org For the oxindole scaffold, molecular docking simulations are used to predict how derivatives, including those with a C3-cyclohexyl group, will bind to the active sites of proteins like kinases or proteases. nih.govnih.gov This approach allows for the optimization of interactions, such as hydrogen bonds formed by the oxindole's lactam group and hydrophobic interactions from the cyclohexyl substituent, to enhance potency. mdpi.com

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD relies on the knowledge of other molecules (ligands) that bind to it. longdom.org By identifying the common structural features, or pharmacophore, responsible for activity, new compounds can be designed. The oxindole ring is a common feature in many kinase inhibitors, and thus serves as a foundational template for designing new inhibitors, even for novel kinase targets. mdpi.com

Scaffold Hopping and Modification: The oxindole core is frequently used as a starting point for creating diverse chemical libraries. benthamdirect.comjuniperpublishers.com Rational modifications are made at several positions:

The C3 Position: The introduction of substituents at this position is a primary strategy to modulate activity and selectivity. The presence of a spirocyclic or a quaternary carbon center at C3, as seen in many natural products, is a key area of interest. benthamdirect.comnih.gov The cyclohexyl group in 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one provides steric bulk, which can enhance binding affinity and influence the compound's pharmacokinetic properties. vulcanchem.com

The N1 Position: The nitrogen atom of the oxindole ring can be functionalized to explore additional binding interactions or alter physicochemical properties like solubility. researchgate.net

The Aromatic Ring: Substitution on the benzene (B151609) portion of the oxindole scaffold allows for fine-tuning of electronic properties and interaction with the target protein. nih.gov

A notable example of rational design is the development of oxindole-based inhibitors for the PDK1/Akt signaling pathway, which is crucial in the survival of glioblastoma stem cells. nih.gov Researchers designed and synthesized a series of 2-oxindole derivatives to specifically target and inhibit this pathway, demonstrating the power of rational design in creating targeted cancer therapies. nih.gov

Potential as Lead Compounds in Drug Discovery

A lead compound is a chemical that shows pharmacological or biological activity and serves as the starting point for developing a new drug through chemical modifications. wikipedia.orgjetir.org The oxindole scaffold is a rich source of lead compounds due to its prevalence in bioactive natural products and its proven success in approved drugs. nih.govbenthamdirect.com The inherent structural features of oxindoles, such as the hydrogen bond donor/acceptor capacity of the lactam ring and the stereocenter at the C3 position, make them ideal for interacting with a variety of biological targets. rsc.org

Derivatives of 1,3-dihydro-2H-indol-2-one have been identified as promising leads in several therapeutic areas:

Anticancer Agents: A significant number of oxindole derivatives are investigated as anticancer agents. researchgate.net For example, spiro-oxindole derivatives have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Specifically, a synthetic indole (B1671886) compound, 1,1,3-tri(3-indolyl)cyclohexane, which shares a cyclohexane (B81311) moiety, has been identified as a potential lead pharmaceutical compound for lung cancer treatment based on its performance in cell and animal models. nih.gov

Antimicrobial Agents: Certain oxindole derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov In one study, newly synthesized oxindoles showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. nih.gov This suggests potential for developing new antibiotics or antifungals from this scaffold.

Antioxidant Activity: The oxindole core has also been associated with antioxidant effects, which is relevant for a wide range of diseases involving oxidative stress. nih.gov

The process of discovering a lead compound often begins with high-throughput screening of compound libraries. wikipedia.org The oxindole scaffold's synthetic tractability allows for the creation of large, diverse libraries of derivatives, increasing the probability of identifying "hits" that can be optimized into lead candidates. benthamdirect.comrsc.org The 3-cyclohexyl substituent provides a lipophilic and sterically defined feature that can be crucial for activity, making this compound and related structures valuable compounds for screening and lead discovery programs.

Table 1: Examples of Oxindole-Based Lead Compounds and Their Biological Targets

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Spiro-oxindole derivatives | Inhibition of breast cancer cell proliferation | Oncology | nih.gov |

| 1,1,3-tri(3-indolyl)cyclohexane | Induction of apoptosis in lung cancer cells | Oncology | nih.gov |

| Substituted 1,3-dihydro-2H-indol-2-ones | Antibacterial, Antifungal, Antitubercular | Infectious Diseases | nih.gov |

| Arylsulfonamide-oxindole hybrids | Antimicrobial and Antioxidant activity | Infectious Diseases, Oxidative Stress | nih.gov |

| 3-benzylidene-2-oxindoles | Inhibition of BMP receptor signaling | Oncology | digitellinc.com |

Development of Multi-Targeted Agents based on the Oxindole Core

Complex diseases like cancer often involve multiple redundant signaling pathways, which can lead to resistance when treated with single-target drugs. mdpi.com Multi-targeted agents, which are designed to inhibit several key biological targets simultaneously, offer a promising strategy to overcome these limitations. mdpi.comnih.gov The oxindole scaffold has proven to be an exceptional platform for the development of such multi-targeted drugs, most notably with the success of Sunitinib, a multi-kinase inhibitor used in cancer therapy. mdpi.comresearchgate.net

Rational design principles are employed to build multi-targeting capabilities into a single oxindole-based molecule. By modifying the substituents on the oxindole core, it is possible to achieve inhibitory activity against several related or distinct targets. mdpi.comnih.gov

Examples of multi-targeted agents based on the oxindole core include:

Dual Kinase Inhibitors: Researchers have developed oxindole-based derivatives that act as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). mdpi.com Such compounds are theoretically more effective for complex diseases like acute myeloid leukemia where multiple signaling pathways contribute to the pathology. mdpi.com

PDK1/Akt Pathway Inhibitors: A rationally designed family of 2-oxindole derivatives was shown to inhibit not only the PDK1 kinase but also its downstream effectors such as CHK1 and GSK3. nih.gov This multi-pronged attack on a critical survival pathway makes these compounds promising for treating aggressive cancers like glioblastoma. nih.gov

Multiple Tyrosine Kinase Inhibitors: Following the paradigm of Sunitinib, which inhibits VEGFR, PDGFR, and other tyrosine kinases, new 2-oxoindole derivatives have been designed as multiple PDGFRα/ß and VEGFR-2 inhibitors. researchgate.netmdpi.com This approach targets tumor angiogenesis and direct cell proliferation simultaneously.

Table 2: Examples of Multi-Targeted Oxindole Derivatives

| Oxindole Derivative | Targets | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, RET | Renal Cell Carcinoma, GIST | mdpi.comresearchgate.net |

| Pyridyl-bearing Oxindole | FLT3, CDK2 | Acute Myeloid Leukemia (AML) | mdpi.com |

| Substituted 2-oxindoles | PDK1, CHK1, GSK3α/β | Glioblastoma Multiforme (GBM) | nih.gov |

| N-aryl acetamide (B32628) 2-oxoindoles | PDGFRα, PDGFRβ, VEGFR-2 | Pancreatic Cancer | researchgate.net |

The development of multi-targeted agents requires a deep understanding of the structural biology of different targets to design a single molecule that can effectively interact with all of them. The versatility of the oxindole scaffold makes it a powerful tool in this advanced area of drug discovery.

Emerging Research Areas and Unexplored Therapeutic Applications

While the application of oxindole derivatives in oncology is well-established, research is continuously uncovering new therapeutic possibilities for this versatile scaffold. nih.govresearchgate.net The unique chemical properties of compounds like this compound suggest their potential utility in a variety of emerging research areas.

Neurodegenerative Diseases: There is growing interest in oxindole derivatives for the treatment of neurodegenerative disorders. pmarketresearch.com Some 2,3-dihydroindoles, which are structurally related to oxindoles, are being explored as analogs of melatonin (B1676174) for their potential neuroprotective and antioxidant properties. nih.gov The ability of these compounds to modulate pathways related to oxidative stress and neuronal cell death opens up new avenues for research in diseases like Alzheimer's and Parkinson's.

Infectious Diseases: Beyond general antibacterial activity, oxindoles are being investigated for more specific applications. This includes activity against HIV, as some derivatives have shown anti-HIV properties, and as antileishmanial and antitubercular agents. nih.govresearchgate.netnih.gov

Metabolic Disorders: The oxindole scaffold is being explored for its potential in treating metabolic diseases. Some derivatives have been identified as α-glucosidase inhibitors, suggesting a possible role in managing type 2 diabetes. researchgate.net

Ophthalmology: An emerging application for oxindole derivatives is in the reduction of intraocular pressure, which could be beneficial for the treatment of glaucoma. researchgate.net

Agricultural Chemistry: In a novel application outside of human medicine, oxindole derivatives are being considered as potential biopesticides, offering an environmentally friendlier alternative to conventional chemicals for crop protection. pmarketresearch.com

The future of oxindole-based medicinal chemistry lies in exploring these less-trodden paths. The structural diversity that can be generated from the oxindole core, including variations like the C3-cyclohexyl group, provides a rich chemical space for discovering agents with novel mechanisms of action against a wide spectrum of diseases. benthamdirect.comrsc.org In silico repositioning strategies, which use computational methods to find new uses for existing compounds, are also being employed to identify novel targets for oxindole libraries, further expanding their therapeutic potential. nih.gov

Q & A

Q. What are the common synthetic routes for 3-Cyclohexyl-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized to improve yield?

The Knoevenagel condensation is a widely used method for synthesizing indol-2-one derivatives. For 3-cyclohexyl substitution, cyclohexanecarboxaldehyde can react with 1,3-dihydro-2H-indol-2-one under acidic or catalytic conditions. Optimization involves adjusting catalysts (e.g., p-toluenesulfonic acid (p-TSA) for enhanced efficiency), solvent polarity, and temperature control (70–90°C) to favor imine formation. Yields can exceed 60% with rigorous exclusion of moisture and oxygen .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and the indole carbonyl (C=O) at ~170 ppm. The absence of aldehyde protons (δ 9–10 ppm) confirms complete condensation.

- IR : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the C=O stretch. Purity is validated by HPLC (≥95% area) and melting point consistency .

Q. What solvent systems are optimal for chromatographic purification of this compound?

Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) achieves baseline separation. For polar byproducts, gradient elution (5–30% ethyl acetate in hexane) improves resolution. Preparative TLC with dichloromethane/methanol (95:5) is effective for small-scale purification .

Advanced Research Questions

Q. How can E/Z isomers of this compound derivatives be resolved and characterized?

Geometrical isomers arise during Knoevenagel condensation. Separation is achieved via preparative TLC (silica GF254, chloroform/acetone 9:1). The E-isomer typically elutes faster due to lower polarity. Structural confirmation uses NOESY NMR (cross-peaks between cyclohexyl and indole protons in Z-isomers) and X-ray crystallography .

Q. What in vitro assays evaluate the kinase inhibitory activity of this compound?

- VEGFR-2 Inhibition : Use recombinant kinase assays with ATP-Glo™ luminescence. IC50 values are calculated from dose-response curves (1–500 µM).

- Cell Viability : B16 melanoma or Vero cells are treated (24–72 hrs), and viability is measured via MTT assay. Compare IC50 to reference inhibitors like sorafenib .

Q. How do computational methods predict stereochemical outcomes in the synthesis of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict E/Z ratios. Molecular docking (AutoDock Vina) assesses binding affinities to kinases, guiding structural modifications for enhanced activity .

Q. What strategies mitigate side reactions during large-scale synthesis of this compound?

- Byproduct Control : Use scavengers (molecular sieves) to trap water.

- Process Monitoring : In-line FTIR tracks imine formation.

- Crystallization : Recrystallization from ethanol/water (8:2) removes unreacted starting materials .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.